(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

Description

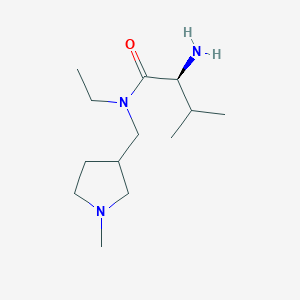

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide (CAS 87055-45-6) is a chiral peptidomimetic compound with a molecular formula of C₁₃H₂₇N₃O and a molecular weight of 241.37 g/mol . Structurally, it features a stereospecific (S)-configured amino group, an ethyl substituent on the amide nitrogen, and a branched pyrrolidine ring substituted with a methyl group at the 3-position (Figure 1). This compound is primarily utilized in pharmaceutical research, likely as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological or enzymatic pathways due to its structural resemblance to amino acid derivatives and neuromodulators .

Propriétés

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-6-7-15(4)8-11/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGUFNKTRQMTAX-KIYNQFGBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCN(C1)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Ethyl Group: The ethyl group can be attached through an ethylation reaction using ethyl bromide or ethyl iodide.

Formation of the Butyramide Backbone: The butyramide backbone can be synthesized through an amidation reaction involving butyric acid and an appropriate amine.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

The compound (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide , identified by CAS number 1354024-55-7, is a specialized amide that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has potential applications in drug development due to its structural characteristics that may interact with biological targets.

Case Study: Neuropharmacology

Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems. For example, derivatives of pyrrolidine-based compounds have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating disorders like depression and schizophrenia. The specific stereochemistry of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide could enhance selectivity and efficacy in receptor binding.

Pharmacology

The pharmacological profile of this compound can be investigated for its potential as an analgesic or anxiolytic agent. Compounds with similar functional groups have shown promise in preclinical studies for pain relief and anxiety reduction.

Example Research

A study on related amides demonstrated their ability to modulate pain pathways through the inhibition of specific enzymes involved in pain signaling. Further investigation into (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide could reveal similar properties.

Material Science

The unique structure of this compound allows for potential applications in the development of new materials, particularly in creating polymers or composites that require specific mechanical or thermal properties.

Application in Polymer Chemistry

Research has shown that incorporating amide functionalities can enhance the thermal stability and mechanical strength of polymers. This could lead to the development of advanced materials suitable for aerospace and automotive applications.

Biochemical Research

The compound can serve as a tool for studying enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Experimental Insights

In biochemical assays, compounds similar to (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide have been utilized to probe active sites of enzymes, providing insights into catalytic mechanisms and potential inhibitors.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties

- Purity : ≥95% (HPLC)

- Storage : Long-term storage recommended at –20°C under inert conditions

- Solubility : Predicted moderate solubility in polar aprotic solvents (e.g., DCM, DMF) based on its aliphatic and heterocyclic moieties .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-substituted amino acid derivatives with pyrrolidine-based side chains. Below is a comparative analysis with structurally related molecules:

Structural Insights :

- Pyrrolidine Modifications : Replacement of the 1-methyl group in the target compound with a benzyl group (as in ) introduces aromaticity, likely improving binding to hydrophobic pockets in enzymes or receptors.

- Backbone Complexity : The isoxazole-containing compound demonstrates how heterocyclic additions can shift biological activity toward protease inhibition.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound (logP ~1.5, estimated) is less lipophilic than its benzyl-substituted analogue (logP ~2.8) , suggesting differences in membrane permeability.

- Metabolic Stability : The 1-methyl-pyrrolidine group in the target may reduce oxidative metabolism compared to benzyl or indole derivatives, which are prone to CYP450-mediated degradation .

Activité Biologique

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, also known by its CAS number 1354028-19-5, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is C11H23N3O, with a molecular weight of 213.32 g/mol. Its predicted boiling point is approximately 317.8 °C, and it has a density of about 1.007 g/cm³ .

Research indicates that compounds similar to (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways that are crucial for numerous physiological functions.

G Protein-Coupled Receptors (GPCRs)

GPCRs play a pivotal role in cellular communication and are implicated in many diseases. For instance, studies have shown that certain analogs can act as selective antagonists or agonists at specific GPCR subtypes, influencing pathways related to dopamine and serotonin signaling .

Structure-Activity Relationships (SAR)

The biological activity of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can be influenced by modifications to its structure. For example, variations in the alkyl chain length or the substitution pattern on the pyrrolidine ring can significantly affect receptor binding affinity and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity and receptor affinity |

| Substituting different groups on the pyrrolidine ring | Altered selectivity towards dopamine receptors |

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Dopamine Receptor Interaction : In vitro assays demonstrated that certain derivatives exhibit selective binding to dopamine D(3) receptors, suggesting potential applications in treating psychiatric disorders .

- Antipsychotic Properties : Animal models have shown that compounds structurally related to (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide may possess antipsychotic-like effects, warranting further investigation into their therapeutic potential .

- Neuroprotective Effects : Some studies suggest that these compounds could protect against neuronal damage in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide:

- Case Study 1 : A study involving rodent models indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors, pointing towards its anxiolytic properties.

- Case Study 2 : Clinical trials assessing the efficacy of similar compounds in patients with schizophrenia showed promising results, with improved symptoms reported among participants receiving treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.